molecular formula C19H20N4OS B2619166 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034547-79-8

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2619166
CAS No.: 2034547-79-8
M. Wt: 352.46
InChI Key: BOOUQRABALGKGC-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a triazole ring, a phenyl group, and a thioether linkage. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation.

    Formation of the Thioether Linkage: This can be done through a nucleophilic substitution reaction where a thiol reacts with a suitable electrophile.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings and phenyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

For precise and detailed information, consulting scientific literature and databases would be necessary

Properties

IUPAC Name

3-phenylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(11-14-25-17-9-5-2-6-10-17)22-18(15-23-20-12-13-21-23)16-7-3-1-4-8-16/h1-10,12-13,18H,11,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUQRABALGKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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